N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 4-butylphenyl substituent linked to a thiomorpholin-4-yl core modified with two methyl groups and two ketone oxygen atoms at positions 3 and 3.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-6-14-7-9-15(10-8-14)19-16(21)11-20-17(22)12(2)24-13(3)18(20)23/h7-10,12-13H,4-6,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOVYWGFHPCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the butylphenyl intermediate: This could involve the alkylation of a phenyl ring with a butyl group using Friedel-Crafts alkylation.
Synthesis of the dioxothiomorpholinyl intermediate: This step might involve the formation of a thiomorpholine ring followed by oxidation to introduce the dioxo groups.
Coupling of intermediates: The final step would involve coupling the butylphenyl intermediate with the dioxothiomorpholinyl intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aryl Groups
The 4-butylphenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions:
- N-(4-Bromophenyl) pyridazinone derivatives (): These compounds exhibit mixed FPR1/FPR2 agonism, with potency influenced by bromine’s electron-withdrawing properties.
- N-(4-isopropylphenyl) morpholinone derivatives (): The isopropyl group balances steric bulk and hydrophobicity. The butyl chain in the target compound may further increase metabolic stability and duration of action due to reduced oxidative susceptibility compared to branched isopropyl groups .
Table 1: Substituent Impact on Pharmacokinetic Properties
Heterocyclic Core Modifications
The 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl moiety in the target compound contrasts with related heterocycles:
- Pyridazin-3(2H)-one derivatives (): These feature a six-membered ring with two nitrogen atoms, enabling π-π stacking interactions. The thiomorpholin-dione core in the target compound introduces sulfur and ketone groups, which may enhance hydrogen bonding and redox stability .
- Thiazolidinone derivatives (): The thiazolidinone’s sulfur and carbonyl groups resemble the thiomorpholin-dione but lack the dimethyl substitution, which in the target compound likely reduces conformational flexibility and improves steric complementarity with receptors .
Table 2: Heterocyclic Core Comparisons
Biological Activity
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a butylphenyl group and a thiomorpholine moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 427.59 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 4.5 |
This compound exhibits various biological activities, primarily through its interaction with specific protein targets:
- Bromodomain Inhibition : The compound has been studied for its ability to inhibit bromodomain-containing proteins such as BRD4, which are involved in transcriptional regulation linked to cancer and other diseases .
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, suggesting that this compound may also affect cholinergic signaling pathways .
Therapeutic Potentials
Research indicates that this compound could be beneficial in treating several conditions:
- Cancer : By inhibiting BRD4, the compound may disrupt cancer cell proliferation and survival pathways.
- Neurological Disorders : Its potential role as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of BRD4 activity in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
- Animal Models : In animal models of Alzheimer's disease, similar compounds have improved cognitive function by enhancing cholinergic transmission through acetylcholinesterase inhibition .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, and what critical reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the thiomorpholine-3,5-dione core via cyclization of thioglycolic acid derivatives with dimethyl malonate under acidic conditions.
- Step 2: Amide coupling between the thiomorpholine intermediate and 4-butylphenylamine using coupling agents like EDCI/HOBt in dichloromethane .
Critical Conditions: - Temperature control (e.g., maintaining 0–5°C during amide coupling to prevent racemization).
- Solvent choice (polar aprotic solvents like DMF improve thiomorpholine ring stability).
- Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) isolates the product with >95% purity .
Advanced: How can researchers optimize purification to address stereochemical impurities in this compound?
Answer:
- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers, particularly if the thiomorpholine ring adopts axial chirality .
- Recrystallization: Ethyl acetate/hexane mixtures yield crystals with defined stereochemistry, validated by single-crystal X-ray diffraction (SHELXL refinement) .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Answer:
- NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., δ 2.14 ppm for methyl groups on thiomorpholine; δ 7.39 ppm for aromatic protons) .
- IR: Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate amide and thiomorpholine functionalities .
- Mass Spectrometry: High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 405.15) confirms molecular weight .
Advanced: How does computational modeling predict this compound’s interaction with fungal cytochrome P450 targets?
Answer:
- Molecular Docking: AutoDock Vina simulates binding to CYP51 (lanosterol 14α-demethylase), identifying hydrogen bonds between the acetamide group and heme-coordinated water .
- DFT Calculations: B3LYP/6-311+G(d,p) basis sets analyze charge distribution, showing electron-deficient thiomorpholine sulfur enhancing target affinity .
Basic: What in vitro assays are recommended for initial antifungal activity screening?
Answer:
- Broth Microdilution (CLSI M27/M38): Determine minimum inhibitory concentrations (MICs) against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in RPMI-1640 medium .
- Time-Kill Assays: Assess fungicidal vs. fungistatic effects by colony counting over 24–48 hours .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- siRNA Knockdown: Silence non-target kinases (e.g., PKC isoforms) to isolate compound-specific effects .
- Competitive Binding Assays: Co-incubate with excess NADPH to confirm CYP450-specific inhibition .
Basic: How is the compound’s stability under physiological conditions evaluated?
Answer:
- HPLC Stability Studies: Incubate in PBS (pH 7.4) at 37°C; monitor degradation over 24 hours (retention time shifts indicate hydrolysis of the acetamide group) .
- LC-MS/MS: Detect metabolites (e.g., hydrolyzed thiomorpholine fragments) .
Advanced: What approaches are used for in vivo pharmacokinetic profiling?
Answer:
- Radiolabeling: Synthesize a ¹⁴C-labeled analog for bioavailability studies in rodent models; quantify tissue distribution via scintillation counting .
- LC-MS/MS Plasma Analysis: Use a C18 column and MRM transitions (e.g., m/z 405→287) to measure half-life and AUC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
